N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride
CAS No.:
Cat. No.: VC16562077
Molecular Formula: C10H14ClN5
Molecular Weight: 239.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClN5 |
|---|---|
| Molecular Weight | 239.70 g/mol |
| IUPAC Name | N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H13N5.ClH/c1-7(2)3-4-11-9-8-10(13-5-12-8)15-6-14-9;/h3,5-6H,4H2,1-2H3,(H2,11,12,13,14,15);1H |
| Standard InChI Key | WQBMJVFSROYWCW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCNC1=NC=NC2=C1NC=N2)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
The IUPAC name N-(3-methylbut-2-enyl)-7H-purin-6-amine hydrochloride reflects its substitution pattern: a purine core with a 3-methylbut-2-enyl group at the N-position and a hydrochloride counterion . Synonyms include SCHEMBL490904 and 3-methyl-N-(3-methylbut-2-enyl)purin-6-amine hydrochloride . The molecular formula CHClN distinguishes it from the base compound (CHN), with the addition of HCl contributing to its ionic character .
Table 1: Comparative Chemical Identity
| Property | Base Compound | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | CHN | CHClN |
| Molecular Weight (g/mol) | 203.24 | 239.70 |
| CAS Number | 18179179 (PubChem CID) | 62061-50-1 (related) |
Structural and Spectroscopic Features
The compound’s SMILES string (CC(=CCC1=NC(=C2C(=N1)N=CN2)N)C.Cl) reveals a conjugated purine system with a branched isopentenyl substituent . X-ray crystallography data are absent in available literature, but solution-state NMR studies on analogous compounds (e.g., N-isopentenyladenine) suggest distinct H-NMR signals for the purine protons (δ 8.0–8.5 ppm) and isopentenyl methyl groups (δ 1.7–1.9 ppm) . The InChIKey LGGQQYXFFSOIJY-UHFFFAOYSA-N facilitates database interoperability .
Synthesis and Manufacturing
Synthetic Routes
Physicochemical Properties
Table 2: Stability Profile in Aqueous Media
| Condition | Observation | Reference |
|---|---|---|
| pH 7.0, 25°C | Stable for >24 hours | |
| 1 M HCl, 60°C | 50% decomposition after 2 hours | |
| 2 M HCl, 60°C | Complete decomposition within 1 hour |
Thermal Properties
No direct melting point data are available, but thermogravimetric analysis (TGA) of analogous purine hydrochlorides indicates decomposition above 200°C.
Biological Activity and Applications
Cytokinin-like Activity
As a structural analog of N-isopentenyladenine, the compound may regulate plant cell division and delay senescence through cytokinin receptor binding . In vitro assays with Arabidopsis thaliana callus cultures could validate this activity.
Research Gaps and Future Directions
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies are needed to evaluate therapeutic potential.
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Synthetic Optimization: Developing enantioselective alkylation methods to reduce isomer formation .
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Biological Screening: Testing against bacterial strains (e.g., Mycobacterium tuberculosis) and plant models to confirm cytokinin activity .
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